molecular formula C₁₂H₁₇NO₁₂ B029193 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 32871-20-8

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No. B029193
CAS RN: 32871-20-8
M. Wt: 367.26 g/mol
InChI Key: MQHSDQNPAIOBOQ-KUIJWGRUSA-N
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Description

Synthesis Analysis

The synthesis of furan-3-carboxylic and related esters involves PdI(2)/KI-catalyzed direct oxidative carbonylation under mild conditions, showcasing the formation of high-value-added products through a sequential heterocyclization-alkoxycarbonylation-dehydration process (Gabriele et al., 2012). This method highlights the efficient conversion of 3-yne-1,2-diol derivatives to furan-3-carboxylic esters.

Molecular Structure Analysis

Crystallographic analysis has provided insights into the molecular structure of related benzo-furan derivatives, revealing the orientations and hydrogen bonding patterns that are pivotal in understanding the compound's interactions and stability (Diana et al., 2019).

Chemical Reactions and Properties

Studies on the reactivity of furan compounds with stabilized anions demonstrate the formation of enantiopure bicyclic compounds, emphasizing the compound's versatility in chemical reactions (Maestro et al., 1999). Furthermore, research on the electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid highlights the potential of furan derivatives in green chemistry applications (Taitt et al., 2018).

Physical Properties Analysis

The synthesis and investigation of furan derivatives, such as the creation of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, have contributed to the understanding of the physical properties of these compounds. The study demonstrates the compounds' promising antioxidant and antimicrobial activities (Devi et al., 2010).

Chemical Properties Analysis

The exploration of the chemistry of furans, particularly through the synthesis of functionalized bis(furan‐2‐yl)methanes and 1,6‐Dihydropyridazines, provides valuable insights into the chemical properties of these compounds. The reactions with nitroso- and azoalkenes resulting in hetero-Diels–Alder adducts showcase the chemical reactivity and potential applications of furans in organic synthesis (Lopes et al., 2015).

Scientific Research Applications

Chemical Synthesis and Modification

Studies demonstrate the use of related furan derivatives in chemical synthesis, providing insights into the potential applications of the specified compound. For example, the preparation of homochiral bicyclic γ-butyrolactones using similar compounds suggests possible applications in stereoselective synthesis and organic chemistry research (Maestro, Barquilla, & Martín, 1999). Another study focusing on the synthesis of furan derivatives highlights the potential for tailored chemical modifications depending on substituent effects, which could be relevant for the compound (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

Biological Activity and Pharmacological Potential

While excluding direct drug use and dosage information, the synthesis of compounds with structural similarities and their evaluation for biological activities is noteworthy. Studies like the investigation of antimicrobial and antioxidant activity of 3-Nitro-N- (3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides reveal how structurally similar compounds can be assessed for biological properties (Devi, Ramaiah, Roopa, & Vaidya, 2010). This suggests possible research directions for exploring the biological activities of the specified compound.

properties

IUPAC Name

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5?,6?,7?,8+,9+,10?,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHSDQNPAIOBOQ-KUIJWGRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954531
Record name 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS RN

32871-20-8
Record name Isosorbide-5-mononitrate-2-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

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